6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil
Description
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is a derivative of uracil, a heterocyclic compound that plays a crucial role in the synthesis of nucleic acids
Properties
IUPAC Name |
6-amino-5-[(E)-hydroxyiminomethyl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-10-5(8)4(3-9-14)6(12)11(2)7(10)13/h3,14H,8H2,1-2H3/b9-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVBDGDFTVCKE-YCRREMRBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=O)C)/C=N/O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil typically involves the condensation of 6-amino-1,3-dimethyluracil with appropriate reagents. One method involves the use of nano-Ag as a catalyst at 70°C, which facilitates the reaction between 6-amino-1,3-dimethyluracil and indole derivatives . Another approach includes the condensation reaction with substituted benzaldehydes, followed by cyclization with sodium azide, anthranilic acid, or 2-sulfanylbenzoic acid .
Industrial Production Methods
Industrial production methods focus on optimizing yield, purity, and reaction time. A patented method involves the use of a condensing agent and acetic anhydride, followed by vacuum reduced pressure distillation to obtain high-purity 6-amino-1,3-dimethyl uracil . This method improves reaction efficiency and minimizes the generation of pollutants.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid . Reaction conditions often involve moderate temperatures and the use of catalysts like nano-Ag .
Major Products Formed
Major products formed from these reactions include dihydrotetrazoles, dihydroquinazolin-4-ones, and 1,3-benzothiazine-4-ones . These products have significant biological and pharmacological activities.
Scientific Research Applications
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its derivatives can inhibit the activity of certain enzymes, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
6-Amino-1,3-dimethyluracil: A precursor in the synthesis of 6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil.
6-Amino-1-methyluracil: Another uracil derivative with similar properties.
6-Aminouracil: A simpler analog with potential biological activities.
Uniqueness
6-Amino-1,3-dimethyl-5-hydroxoiminomethyluracil is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form various derivatives with significant pharmacological properties sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
